

# Application Notes: Generation and Characterization of a PYGB Knockout Mouse Model

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## Compound of Interest

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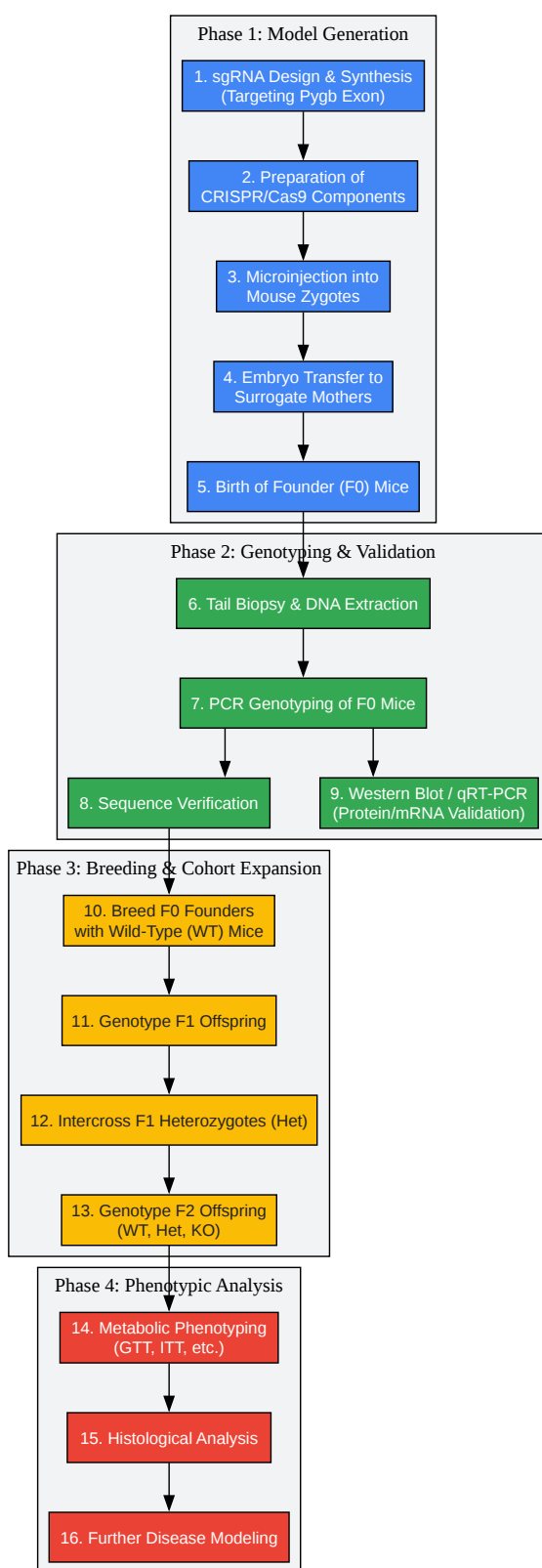
## Introduction

Glycogen phosphorylase, brain form (PYGB), is a key enzyme that catalyzes the rate-determining step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[1] Found predominantly in the brain and also in other tissues like cardiomyocytes, PYGB plays a critical role in providing an emergency energy supply during periods of metabolic stress, such as ischemia or hypoglycemia.[1] Dysregulation of PYGB has been implicated in various pathologies, including cancer, where it can support rapid cell proliferation by mobilizing glycogen stores.[2][3][4] The development of a PYGB knockout (KO) mouse model is an invaluable tool for elucidating the in vivo physiological and pathophysiological functions of this enzyme, exploring its role in metabolic regulation, and validating it as a potential therapeutic target.[5]

These application notes provide a comprehensive overview and detailed protocols for the generation of a PYGB knockout mouse model using CRISPR/Cas9 technology, subsequent validation of the gene knockout, and initial metabolic phenotyping.

## Experimental Workflow and Protocols

The generation of a PYGB knockout mouse follows a multi-step process, from the initial design of the gene-editing tools to the final characterization of the resulting animal model. The overall workflow is depicted below.



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Caption: Workflow for generating and characterizing a PYGB knockout mouse model.

## Protocol 1: Generation of PYGB Knockout Mice via CRISPR/Cas9

This protocol details the steps for creating a frameshift mutation in the *Pygb* gene using CRISPR/Cas9 technology, leading to a functional knockout.<sup>[6][7]</sup>

### 1.1. Design and Synthesis of Single Guide RNAs (sgRNAs)

- **Strategy:** Design two sgRNAs targeting a critical early exon of the mouse *Pygb* gene (NCBI Gene ID: 19293). Targeting an early exon increases the probability of generating a null allele via a frameshift mutation (indel).
- **Design Tools:** Use online tools (e.g., CHOPCHOP, CRISPOR) to design sgRNAs with high on-target scores and low off-target potential.
- **Synthesis:** Synthesize the designed sgRNAs using a commercially available in vitro transcription kit or order synthetic sgRNAs.

Table 1: Example sgRNA Target Sequences for Mouse *Pygb* Gene

Target ID	Exon Target	Sequence (5' to 3')	PAM
<b>Pygb-sgRNA-1</b>	<b>Exon 2</b>	<b>GCATGATGCTGG ACGAGATCAG</b>	<b>AGG</b>
Pygb-sgRNA-2	Exon 2	GTCTTCACCAAC CTGGACGGC	TGG

Note: Sequences are for illustrative purposes and must be validated prior to use.

### 1.2. Preparation of Microinjection Mix

- Prepare a sterile, RNase-free microinjection buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4).
- Dilute Cas9 nuclease (protein or mRNA) and the two synthesized sgRNAs in the injection buffer to the final concentrations (e.g., 50 ng/μL Cas9 mRNA, 25 ng/μL each sgRNA).

- Centrifuge the mix at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet any precipitates.
- Transfer the supernatant to a new tube and keep on ice until microinjection.

### 1.3. Zygote Microinjection and Embryo Transfer

- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Perform pronuclear microinjection of the CRISPR/Cas9 mix into the fertilized eggs.[8]
- Surgically transfer the injected zygotes into the oviducts of pseudopregnant surrogate mothers.

## Protocol 2: Genotyping of Founder (F0) Mice

This protocol is for identifying founder animals carrying the desired mutation.

### 2.1. Genomic DNA Extraction

- At 10-14 days of age, obtain a small tail or ear biopsy (~2 mm) from the resulting pups.[9]
- Place the tissue in a lysis buffer containing Proteinase K.
- Incubate at 55°C overnight or until the tissue is fully digested.
- Extract genomic DNA using a standard phenol-chloroform method or a commercial DNA extraction kit.[9] Resuspend the DNA pellet in nuclease-free water.

### 2.2. PCR for Genotyping

- Strategy: A three-primer PCR strategy can be used to distinguish between wild-type (WT), heterozygous (Het), and knockout (KO) alleles in a single reaction.
  - Primer 1 (WT-Fwd): Binds upstream of the targeted region.
  - Primer 2 (KO-Fwd): Binds specifically to the mutated sequence (if a large deletion is created) or can be used in combination with other primers for size differentiation. For small indels, Sanger sequencing is required.

- Primer 3 (Common-Rev): Binds downstream of the targeted region.
- Alternative for Indels: Use a single primer pair flanking the target site. Run PCR and analyze the products via Sanger sequencing to identify frameshift mutations.

Table 2: Illustrative Genotyping PCR Primer Design

Primer Name	Sequence (5' to 3')	Expected Product Size
Pygb-WT-Fwd	<b>GAGTCCTGAGCAGCA GAAGTG</b>	<b>WT Allele: ~400 bp</b>
Pygb-Common-Rev	TGAGGCTGAGACTTCTGG TTC	WT Allele: ~400 bp

| Pygb-KO-Fwd | (Designed based on specific mutation) | KO Allele: ~250 bp |

### 2.3. PCR Reaction and Cycling Conditions

- Set up the PCR reaction as follows (25 µL total volume):
  - 10x PCR Buffer: 2.5 µL
  - 10 mM dNTPs: 0.5 µL
  - 10 µM Forward Primer: 0.5 µL
  - 10 µM Reverse Primer: 0.5 µL
  - Taq DNA Polymerase: 0.2 µL
  - Genomic DNA (50-100 ng): 1.0 µL
  - Nuclease-free water: to 25 µL
- Use the following cycling conditions:
  - Initial Denaturation: 94°C for 3 min

- 35 Cycles:
  - Denaturation: 94°C for 30 sec
  - Annealing: 60°C for 30 sec
  - Extension: 72°C for 45 sec
- Final Extension: 72°C for 5 min

## 2.4. Gel Electrophoresis

- Run the PCR products on a 2% agarose gel stained with a DNA-binding dye (e.g., SYBR Safe).[9]
- Visualize the bands under UV light to determine the genotype based on band size.

Table 3: Example Genotyping Results for F2 Generation

Genotype	WT Allele Band	KO Allele Band	Expected % of Pups
Wild-Type (+/+)	~400 bp	None	25%
Heterozygous (+/-)	~400 bp	~250 bp	50%

| Knockout (-/-) | None | ~250 bp | 25% |

## Protocol 3: Confirmation of PYGB Knockout

### 3.1. Western Blot Analysis

- Homogenize brain tissue from WT and KO mice in RIPA buffer with protease inhibitors.
- Determine protein concentration using a BCA assay.
- Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate with a primary antibody against PYGB overnight at 4°C.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate. A loading control (e.g., GAPDH,  $\beta$ -actin) must be used. Absence of the PYGB band in KO samples confirms the knockout.

### 3.2. Quantitative Real-Time PCR (qRT-PCR)

- Extract total RNA from brain tissue using TRIzol or a commercial kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using SYBR Green master mix and primers specific for *Pygb* mRNA.
- Normalize *Pygb* expression to a housekeeping gene (e.g., *Actb*, *Gapdh*). A significant reduction or absence of *Pygb* mRNA in KO samples confirms the knockout at the transcript level.

## Protocol 4: Metabolic Phenotyping

Given PYGB's role in glycogen metabolism, a series of metabolic tests are essential to characterize the knockout phenotype.[\[10\]](#)[\[11\]](#)

### 4.1. Glucose Tolerance Test (GTT)

- Fast mice for 6 hours with free access to water.
- Record baseline blood glucose from a tail snip using a glucometer (t=0).
- Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).
- Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
- Plot glucose concentration over time and calculate the area under the curve (AUC).

### 4.2. Insulin Tolerance Test (ITT)

- Fast mice for 4 hours.
- Record baseline blood glucose (t=0).
- Administer an IP injection of human insulin (0.75 U/kg body weight).
- Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

#### 4.3. Tissue Glycogen Content Assay

- Euthanize mice and rapidly collect tissues (brain, liver, muscle).
- Freeze tissues immediately in liquid nitrogen.
- Homogenize the tissue and measure glycogen content using a commercial colorimetric or fluorometric glycogen assay kit, following the manufacturer's instructions.

Table 4: Summary of Expected Metabolic Phenotyping Data (Illustrative)

Parameter	Wild-Type (WT)	PYGB Knockout (-/-)	P-value
<b>Body Weight (g)</b>	<b>25.4 ± 1.2</b>	<b>25.1 ± 1.5</b>	<b>&gt;0.05</b>
Fasting Blood Glucose (mg/dL)	95 ± 8	92 ± 10	>0.05
GTT AUC (mg/dL*min)	18,000 ± 1,500	21,500 ± 1,800	<0.05
Brain Glycogen (µg/mg tissue)	1.5 ± 0.3	4.8 ± 0.7	<0.001

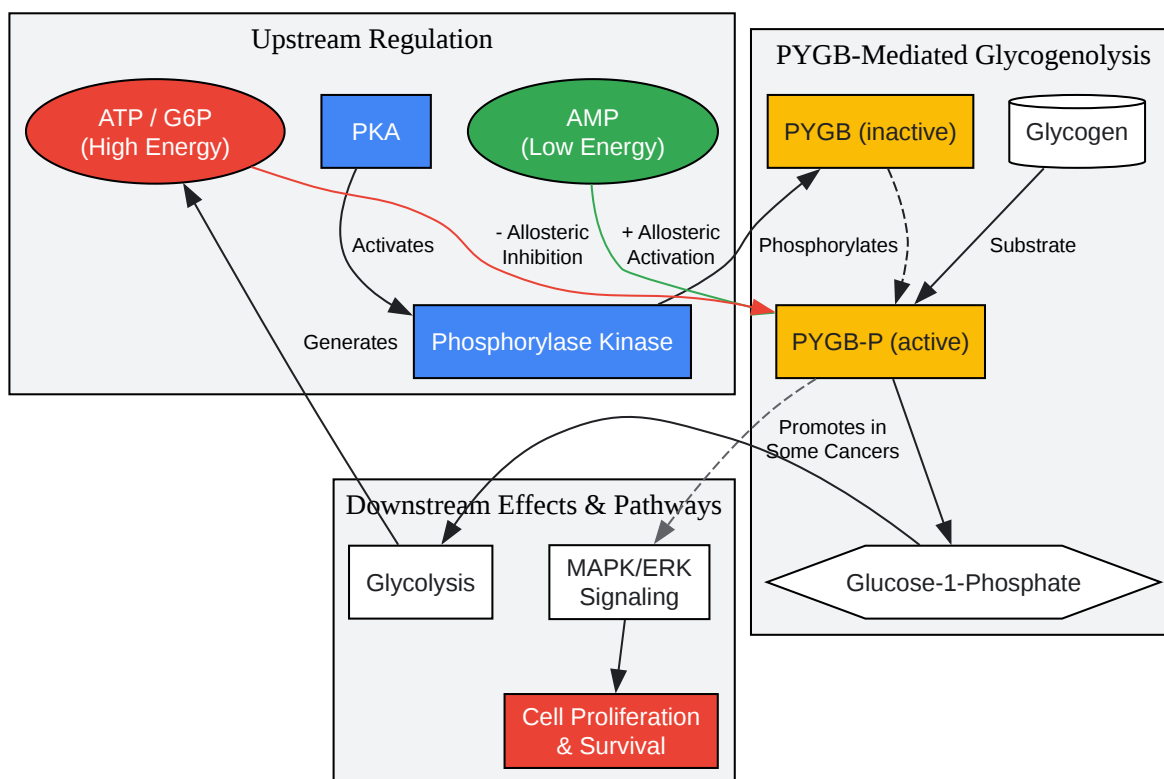
| Liver Glycogen (µg/mg tissue) | 45.2 ± 5.1 | 43.9 ± 4.8 | >0.05 |

## PYGB Signaling and Metabolic Role

PYGB is a central player in cellular energy homeostasis. Its activity is tightly regulated by allosteric effectors and covalent modification. In the context of cancer, PYGB has also been



linked to pro-survival signaling pathways such as the MAPK/ERK pathway.[12]



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Caption: Regulation and downstream effects of PYGB in metabolism and signaling.

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